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For Researchers, Scientists, and Drug Development Professionals

Thioridazine, a phenothiazine antipsychotic, has long been associated with an increased risk

of cardiac arrhythmias, specifically QT interval prolongation and Torsades de Pointes (TdP).

This guide provides a comparative analysis of Thioridazine's effects on key cardiac ion

channels—hERG (Kv11.1), Nav1.5, and Cav1.2—relative to other commonly prescribed

antipsychotic medications. The data presented is compiled from published electrophysiological

studies to offer an objective resource for cardiotoxicity risk assessment in drug development.

At a Glance: Comparative Potency of Antipsychotics
on Cardiac Ion Channels
The following tables summarize the half-maximal inhibitory concentrations (IC50) of

Thioridazine and other antipsychotics on the primary cardiac ion channels responsible for the

generation and propagation of the cardiac action potential. Lower IC50 values indicate a higher

potency of channel blockade.

Table 1: Inhibitory Effects on hERG (IKr) Potassium Channels

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1682328?utm_src=pdf-interest
https://www.benchchem.com/product/b1682328?utm_src=pdf-body
https://www.benchchem.com/product/b1682328?utm_src=pdf-body
https://www.benchchem.com/product/b1682328?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682328?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drug Chemical Class IC50 (nM)

Thioridazine Phenothiazine 34 - 1250[1][2]

Haloperidol Butyrophenone 1000[1]

Ziprasidone Benzisothiazolyl piperazine 93[1]

Olanzapine Thienobenzodiazepine 3800[1]

Risperidone Benzisoxazole 261[1]

Quetiapine Dibenzothiazepine 770[1]

Table 2: Inhibitory Effects on Nav1.5 (Peak INa) Sodium Channels

Drug IC50 (µM)

Thioridazine 2.8[3]

Haloperidol >5[4]

Ziprasidone >5[4]

Olanzapine >5[4]

Risperidone >5[4]

Quetiapine >5[4]

Table 3: Inhibitory Effects on Cav1.2 (ICa,L) Calcium Channels
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Drug pIC50 Approximate IC50 (µM)

Thioridazine 5.89[5] 1.29

Haloperidol - -

Ziprasidone - -

Olanzapine - -

Risperidone - -

Quetiapine - -

Note: A pIC50 of 5.89 corresponds to an IC50 of 10-5.89 M, which is approximately 1.29 µM.

Data for other antipsychotics on Cav1.2 is less consistently reported in terms of IC50 values.

In-Depth Analysis of Thioridazine's Channel
Interactions
Thioridazine's proarrhythmic potential stems from its potent blockade of multiple cardiac ion

channels.

hERG (IKr) Channel Blockade: Thioridazine is a potent blocker of the hERG potassium

channel, which is crucial for cardiac repolarization.[1][2] Inhibition of this channel delays the

outflow of potassium ions, prolonging the action potential duration and, consequently, the QT

interval on an electrocardiogram. This is the primary mechanism underlying the increased

risk of TdP associated with Thioridazine.

Nav1.5 (INa) Channel Blockade: Thioridazine also inhibits the cardiac sodium channel

Nav1.5, albeit with a lower potency than its effect on hERG.[3] Blockade of the peak sodium

current can slow the upstroke of the cardiac action potential, leading to a widening of the

QRS complex.

Cav1.2 (ICa,L) Channel Blockade: Thioridazine blocks the L-type calcium channel Cav1.2.

[5] While this effect might contribute to a shortening of the action potential plateau, the potent

hERG blockade typically dominates, resulting in an overall prolongation of the action

potential. A recent study also indicated that long-term exposure to Thioridazine could
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increase L-type calcium current density through a mechanism involving reactive oxygen

species.[6][7]

Comparative Profile of Alternative Antipsychotics
The arrhythmogenic risk of other antipsychotics varies, largely depending on their relative

potencies for different ion channels.

Haloperidol: While also known to prolong the QT interval, its potency for hERG blockade is

lower than that of Thioridazine.[1]

Ziprasidone: Exhibits potent hERG channel blockade, comparable to Thioridazine, and has

been associated with QT prolongation.[1]

Olanzapine, Risperidone, and Quetiapine: Generally demonstrate a lower potency for hERG

channel blockade compared to Thioridazine, which is consistent with a lower risk of

significant QT prolongation at therapeutic doses.[1] Most of these second-generation

antipsychotics show minimal effects on Nav1.5 and Cav1.2 at clinically relevant

concentrations.[4]

Experimental Protocols
The data presented in this guide were primarily generated using the whole-cell patch-clamp

electrophysiology technique on recombinant cell lines stably expressing the human cardiac ion

channels of interest (e.g., HEK-293 or CHO cells).

General Methodology:

Cell Culture: Stably transfected cell lines are cultured under standard conditions.

Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.

Electrophysiological Recording:

Pipettes: Borosilicate glass microelectrodes are pulled to a resistance of 2-5 MΩ and filled

with an intracellular solution.
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Solutions: The extracellular (bath) solution is a physiological saline solution, while the

intracellular (pipette) solution is designed to mimic the intracellular ionic environment.

Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the pipette tip and

the cell membrane.

Whole-Cell Configuration: The cell membrane under the pipette is ruptured to allow for

electrical access to the entire cell.

Voltage Clamp: The membrane potential is clamped at a holding potential (typically -80

mV), and specific voltage protocols are applied to elicit and measure the ionic currents

through the channel of interest.

Drug Application: Test compounds are applied to the cells via a perfusion system at

increasing concentrations to determine the dose-dependent inhibition of the ionic current.

Data Analysis: The recorded currents are analyzed to determine the IC50 value, which is the

concentration of the drug that causes a 50% inhibition of the maximal current.

Recommended Voltage Protocols (as per FDA guidelines):[8][9][10]

hERG (IKr): A depolarizing step to +20 mV for 2-5 seconds from a holding potential of -80

mV, followed by a repolarizing step to -50 mV to elicit a large tail current for analysis.

Nav1.5 (Peak INa): A series of short (e.g., 20 ms) depolarizing pulses to various potentials

(e.g., from -120 mV to +40 mV) from a holding potential of -100 mV.

Cav1.2 (ICa,L): A depolarizing step to 0 mV for 200-500 ms from a holding potential of -80

mV (or -40 mV to inactivate sodium channels).

Visualizing the Impact and Experimental Approach
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Caption: Mechanism of Thioridazine-induced cardiac arrhythmia.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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